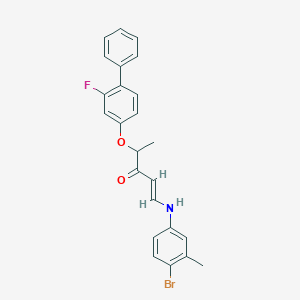
Ethyl 5-(2,6-dimethylmorpholino)-3-phenyl-1,2,4-triazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(2,6-dimethylmorpholino)-3-phenyl-1,2,4-triazine-6-carboxylate is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that have three nitrogen atoms in a six-membered ring and are known for their various biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating the interest in this class of compounds for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related triazine derivatives typically involves the formation of the triazine ring followed by various functionalization reactions. For instance, the synthesis of ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids involves heterocyclizations of ethyl 5-(hydrazinocarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate . The reaction conditions and the choice of reagents play a crucial role in the formation of the desired products with high purity and yield.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of triazine derivatives can be studied using various experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as theoretical methods like density functional theory (DFT) . These analyses provide insights into the electronic transitions, vibrational modes, and the nature of intra- and intermolecular interactions within the molecules.
Chemical Reactions Analysis
Triazine derivatives can undergo a range of chemical reactions, including the formation of dimers through intermolecular hydrogen bonding as indicated in the synthesis of novel ethyl esters of triazine-carboxylic acids . The reactivity of these compounds can be further explored using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices to determine the reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The thermodynamic parameters suggest that the formation of these compounds is typically exothermic and spontaneous at room temperature . The binding energy of dimers and the strength of multiple interactions can be quantified using computational methods, providing valuable information for understanding the stability and reactivity of these compounds .
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Ethyl 5-(2,6-dimethylmorpholino)-3-phenyl-1,2,4-triazine-6-carboxylate and related compounds are often synthesized via specific chemical reactions. For instance, Ohsumi and Neunhoeffer (1992) described the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, highlighting the high regioselectivity of their procedure. This is crucial for understanding the chemical properties and potential applications of these compounds (Ohsumi & Neunhoeffer, 1992).
- Furthermore, Ledenyova et al. (2018) studied the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing complex chemical interactions and potential for chemical modifications (Ledenyova et al., 2018).
Biological Activity and Potential Therapeutic Uses
- Some derivatives of this compound have been investigated for their biological activities. Astakhina et al. (2016) synthesized new derivatives and found that they exhibited in vitro anticancer and antibacterial activities. This suggests potential therapeutic applications in treating bacterial infections and cancer (Astakhina et al., 2016).
Chemical Properties and Structural Analysis
- The understanding of the chemical properties and structure of these compounds is enhanced through various studies. For example, Collins, Hughes, and Johnson (2000) explored the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, providing insights into the structural and chemical nature of these compounds (Collins, Hughes, & Johnson, 2000).
Innovative Chemical Reactions and Synthesis
- Novel methods and innovative reactions related to these compounds have been a focus of research. Ezema et al. (2015) developed a new method for Dimroth rearrangement in fused triazolo[1,5-d]-1,2,4-triazine, which is significant for the synthesis and understanding of the parent compound's derivatives (Ezema et al., 2015).
properties
IUPAC Name |
ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-24-18(23)15-17(22-10-12(2)25-13(3)11-22)19-16(21-20-15)14-8-6-5-7-9-14/h5-9,12-13H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGOIJSRFMMDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016561.png)


![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016568.png)
![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-2-pyrrolidinone](/img/structure/B3016572.png)
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B3016574.png)

